

3-Formylphenoxyacetic Acid: A Technical Overview for Drug Discovery Professionals

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Compound of Interest

Compound Name: **3-Formylphenoxyacetic acid**

Cat. No.: **B1268867**

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CAS Number: 37748-09-7

IUPAC Name: 2-(3-formylphenoxy)acetic acid

This technical guide provides an in-depth overview of **3-Formylphenoxyacetic acid**, a molecule of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthesis protocol, and potential biological activities, with a focus on its role as a scaffold for novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Structural Data

3-Formylphenoxyacetic acid is an organic compound featuring a phenoxyacetic acid moiety substituted with a formyl group at the meta position of the benzene ring. This substitution pattern provides a unique scaffold for the synthesis of a variety of derivatives with potential pharmacological activities.

Property	Value	Source
Molecular Formula	C ₉ H ₈ O ₄	--INVALID-LINK--
Molecular Weight	180.157 g/mol	--INVALID-LINK--
Density	1.3±0.1 g/cm ³	--INVALID-LINK--
Boiling Point	363.3±17.0 °C at 760 mmHg	--INVALID-LINK--
Flash Point	150.8±14.4 °C	--INVALID-LINK--
LogP	0.85	--INVALID-LINK--
SMILES	<chem>C1=CC(=CC(=C1)OCC(=O)O)C=O</chem>	--INVALID-LINK--
InChI	InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)	--INVALID-LINK--

Experimental Protocols

Representative Synthesis of Formylphenoxyacetic Acids

The synthesis of formylphenoxyacetic acids can be achieved through a two-step process involving the alkylation of a hydroxybenzaldehyde with a bromoacetate ester, followed by hydrolysis of the resulting ester. The following is a general procedure adapted from the synthesis of the ortho-isomer, which can be applied to the synthesis of **3-formylphenoxyacetic acid** using 3-hydroxybenzaldehyde as the starting material.[1][2]

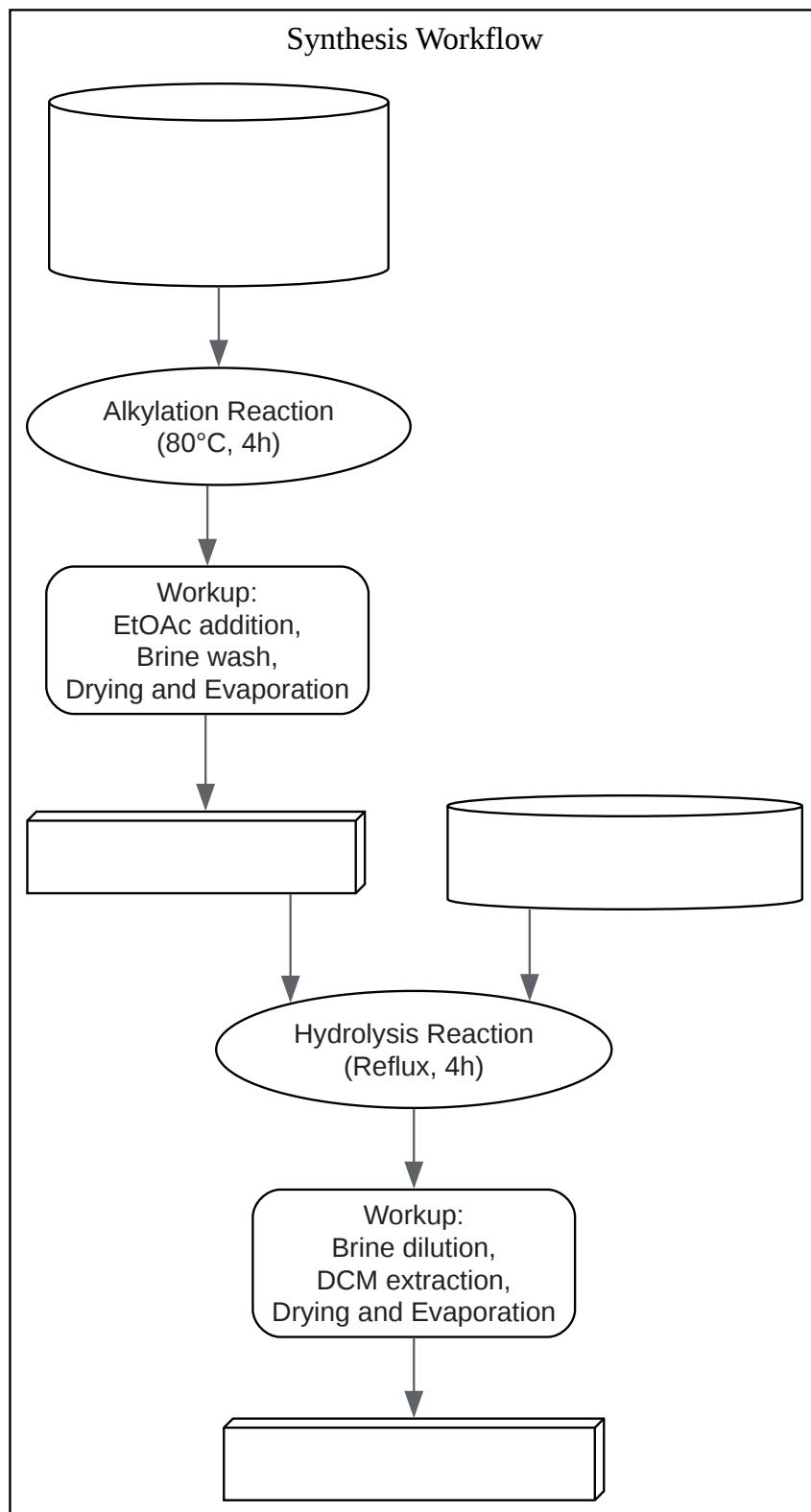
Step 1: Synthesis of the Ester Intermediate

- A mixture of the corresponding hydroxybenzaldehyde (10 mmol), a bromoacetate ester (e.g., methyl bromoacetate, 13 mmol), and potassium carbonate (K₂CO₃, 20 mmol) in freshly distilled dimethylformamide (DMF, 50 mL) is heated at 80 °C for 4 hours.[1]
- After cooling to room temperature, ethyl acetate (EtOAc, 200 mL) is added to the reaction mixture.

- The organic layer is washed with brine (3 x 50 mL), dried over anhydrous sodium sulfate (Na_2SO_4), and the solvent is removed in vacuo.
- The crude ester can be purified by flash chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

- The crude ester is dissolved in a mixture of acetic acid (25 mL), water (20 mL), and sulfuric acid (H_2SO_4 , 7.5 mL).
- The resulting mixture is refluxed for 4 hours.
- After cooling to room temperature, the solution is diluted with brine (200 mL) and extracted with dichloromethane (CH_2Cl_2 , 3 x 100 mL).
- The combined organic layers are dried over anhydrous Na_2SO_4 , and the solvent is evaporated to yield the crude formylphenoxyacetic acid, which can be further purified by recrystallization.



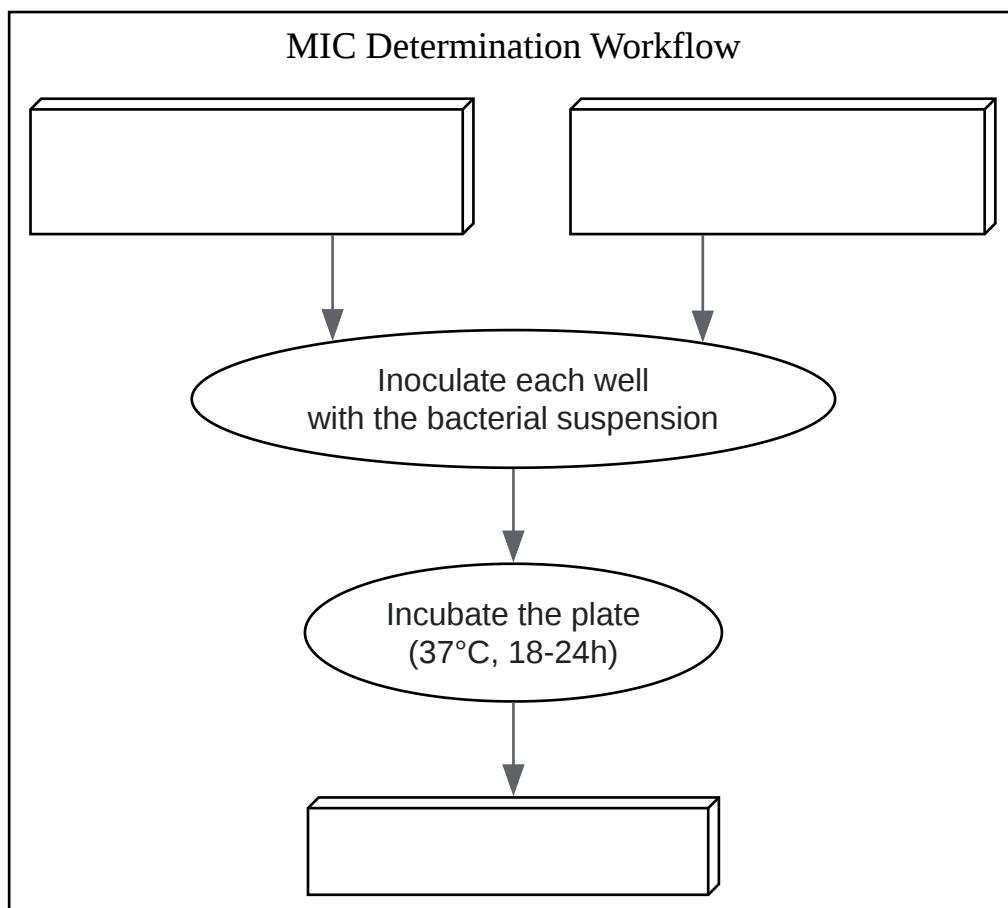
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A representative workflow for the synthesis of **3-Formylphenoxyacetic acid**.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Phenoxyacetic acid derivatives have been reported to exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) of **3-Formylphenoxyacetic acid** against various bacterial strains can be determined using the broth microdilution method.^{[3][4][5][6][7]}

- Preparation of the Test Compound: A stock solution of **3-Formylphenoxyacetic acid** is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
- Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is prepared by adjusting the turbidity of the bacterial suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.



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Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Potential Biological Activities and Signaling Pathways

Derivatives of phenoxyacetic acid have garnered attention for their diverse biological activities, including their potential as Free Fatty Acid Receptor 1 (FFA1) agonists. FFA1, also known as GPR40, is a G-protein coupled receptor that is a promising target for the treatment of type 2 diabetes.

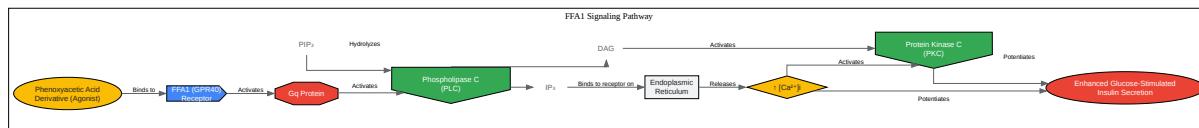
FFA1 Receptor Signaling Pathway

Activation of FFA1 by an agonist, such as a derivative of **3-Formylphenoxyacetic acid**, initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion

(GSIS).[8][9][10][11][12] The primary signaling pathway involves the coupling of FFA1 to the G_q protein.

- Ligand Binding and G_q Protein Activation: The agonist binds to the FFA1 receptor, inducing a conformational change that activates the associated G_q protein.
- PLC Activation and IP₃/DAG Production: The activated G_q subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- Calcium Mobilization and PKC Activation: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).
- Enhanced Insulin Secretion: The rise in intracellular Ca²⁺ and the activation of PKC are key events that potentiate the exocytosis of insulin-containing granules from pancreatic β-cells, but only in the presence of elevated glucose levels.

In some cellular contexts, FFA1 can also couple to G_s proteins, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and further potentiation of insulin secretion.



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The Gq-mediated signaling pathway of the FFA1 receptor.

Conclusion

3-Formylphenoxyacetic acid represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its physicochemical properties and amenability to chemical modification make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets. The detailed experimental protocols and an understanding of the potential signaling pathways, such as the FFA1 receptor cascade, provide a solid foundation for researchers and drug development professionals to explore the therapeutic possibilities of **3-formylphenoxyacetic acid** and its derivatives.

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